molecular formula C29H36BrN3O6 B013575 4-Bromo-A23187 CAS No. 76455-48-6

4-Bromo-A23187

Cat. No. B013575
CAS RN: 76455-48-6
M. Wt: 602.5 g/mol
InChI Key: LDXQFZZGVTWFCF-FHYGWRBKSA-N
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Description

4-Bromo-A23187, a halogenated analog of the divalent cation ionophore A23187, is recognized for its role in facilitating the transport of calcium ions across biological membranes. Unlike its parent compound, it is non-fluorescent, making it particularly suitable for use with fluorescent probes in the study of cytoplasmic calcium concentrations. Its introduction provided a new tool for researchers to calibrate cytoplasmic free Ca2+ concentrations using fluorescent probes without the interference of ionophore fluorescence, enhancing accuracy in various biological and biochemical studies (Deber et al., 1985).

Synthesis Analysis

Although detailed synthetic pathways for 4-Bromo-A23187 are not extensively documented in the available literature, its synthesis likely involves halogenation techniques common in the preparation of brominated organic compounds. Bromination is a crucial transformation in organic chemistry, often employed to introduce bromo substituents into molecules, potentially as an intermediate step towards further chemical modifications. The synthesis of related brominated compounds involves various strategies, including direct halogenation, use of solid bromine carriers, or other bromo-organic compounds as reagents, which could be analogous to methods used in synthesizing 4-Bromo-A23187 derivatives (Saikia et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Bromo-A23187 and its analogs is crucial for their function as calcium ionophores. Studies on similar compounds, such as various brominated organic molecules, provide insights into the influence of bromo substituents on molecular geometry, electronic structure, and intermolecular interactions. For example, crystallographic analyses reveal how bromine atoms contribute to the overall structure through halogen bonding and other non-covalent interactions, which could be relevant for understanding the complexing behavior of 4-Bromo-A23187 with calcium ions (Vitnik & Vitnik, 2015).

Chemical Reactions and Properties

4-Bromo-A23187's chemical reactivity is shaped by its bromo substituent, which influences its ability to form complexes with divalent cations. The presence of the bromo group affects the ionophore's selectivity and efficiency in transporting ions like Ca2+. The study of bromo-organic compounds in synthesis highlights the versatile roles that bromine atoms can play in facilitating various organic transformations, including bromination, cyclization, and substitution reactions, which are relevant for modifying and optimizing the ionophore's properties (Kaya et al., 2012).

Physical Properties Analysis

The physical properties of 4-Bromo-A23187, such as solubility, stability, and membrane permeability, are essential for its application as a calcium ionophore. These properties are influenced by its molecular structure and the presence of the bromo group. Research on similar brominated compounds provides insights into how halogen atoms affect physical characteristics like melting points, boiling points, and solubility in various solvents, which are crucial for the practical use of 4-Bromo-A23187 in experimental settings.

Chemical Properties Analysis

The chemical properties of 4-Bromo-A23187, including its reactivity with calcium ions and other divalent cations, are central to its function as an ionophore. The bromo substituent plays a critical role in defining its complexation behavior, selectivity, and efficiency in ion transport. Comparative studies of calcimycin (A23187) and its brominated analogs shed light on the molecular design and complexing behavior of these ionophores, offering valuable insights into the mechanisms underlying their ability to transport calcium ions across cell membranes (Vila et al., 2003).

Scientific Research Applications

  • Calcium Ion Translocation : Deleers, Gelbcke, and Malaisse (1981) reported that the ionophores A23187 and bromolasalocid (Br-X537A) act synergistically in translocating Ca2+ between aqueous and organic immiscible phases or mediating Ca2+ transport across the organic phase (Deleers, Gelbcke, & Malaisse, 1981).

  • Calibration of Cytoplasmic Free Ca2+ : Deber et al. (1985) identified 4-Bromo-A23187 as a nonfluorescent Ca2+ ionophore suitable for calibrating cytoplasmic free Ca2+ levels in conjunction with fluorescent probes (Deber, Tom-Kun, Mack, & Grinstein, 1985).

  • Study on Calcimycin : Vila et al. (2003) highlighted the importance of 4-Bromo-A23187 in providing insights into the molecular design of calcimycin, a widely used calcium ionophore (Vila, Canet, Guyot, Jeminet, & Pointud, 2003).

  • Enhancement of Cyclic AMP in Leukocytes : Štolc (1980) found that ionophores A23187 and bromo-lasalocid ethanolate could increase cyclic AMP content in human mononuclear leukocytes (Štolc, 1980).

  • Respiratory Burst in Neutrophils : A study by Dedkova et al. (1999) showed that calcium ionophores A23187 and ionomycin amplified the respiratory burst induced by phorbol ester in mouse peritoneal neutrophils, suggesting their role in cellular immune responses (Dedkova, Alovskaya, Gabdulhakova, Safronova, & Zinchenko, 1999).

properties

IUPAC Name

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXQFZZGVTWFCF-FHYGWRBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-A23187

CAS RN

76455-48-6, 76455-82-8
Record name 4-Bromo-calcium Ionophore A23187
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-A23187
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
605
Citations
RW Holl, MO Thorner, JR Zysk, DA Leong - Molecular and cellular …, 1989 - Elsevier
… This problem was solved by the development of a nonfluorescent derivative, 4-bromo-A23187 which can be used together with fluorescent calcium indicator probes like quin-2 or fura- (…
Number of citations: 9 www.sciencedirect.com
JO Hensold, G Dubyak, DE Housman - 2011 - researchgate.net
… A23187 and 4-bromo-A23187 were dissolved in DMSO at concentrations of 1 mg/mL. Ionomycin was dissolved in DMSO at a concentration of 1 mmol/L. Experiments demonstrated that …
Number of citations: 0 www.researchgate.net
M Debono, RM Molloy, DE Dorman, JW Paschal… - Biochemistry, 1981 - ACS Publications
… approached zero at low doses of 4-bromoA23187. In contrast, turnover numbers for Ca2+ … actions on biological systems, 4-bromo-A23187 possesses apparent transport selectivity for …
Number of citations: 1 pubs.acs.org
KS Lee, LY Khil, SH Chae, D Kim, BH Lee, GS Hwang… - Life sciences, 2006 - Elsevier
… DK-002 also inhibited Ca 2+ mobilization in thrombin- or 4-bromo-A23187-stimulated platelets through its inhibitory effects on both Ca 2+ release from intracellular stores and Ca 2+ …
Number of citations: 40 www.sciencedirect.com
TS Chang, HM Kim, KS Lee, LY Khil, WC Mar… - Biochemical …, 1997 - Elsevier
… In fura-2-loaded platelets, the elevation of intracellular free calcium concentration stimulated by AA, thrombin, and 4-bromo-A23187 was inhibited by NQ-Y15 in a concentration-…
Number of citations: 34 www.sciencedirect.com
CM Deber, J Tom-Kun, E Mack, S Grinstein - Analytical biochemistry, 1985 - Elsevier
4-Bromo-A23187, a halogenated analog of the widely studied divalent cation ionophore A23187, is a nonfluorescent Ca 2+ ionophore suitable for use in the calibration of cytoplasmic …
Number of citations: 99 www.sciencedirect.com
EK Asem, M Li, BK Tsang - Journal of molecular …, 1992 - jme.bioscientifica.com
… Cells were incubated with vehicle alone with no (Ca ionophore), ionomycin (•) or 4-Bromo-A23187 ( ) and the change in intracellular pH (pH) was determined after 10 min. Values …
Number of citations: 10 jme.bioscientifica.com
JO Hensold, G Dubyak, DE Housman - 1991 - ashpublications.org
… A23187 and 4-bromo-A23187 were dissolved in DMSO at concentrations of 1 mg/mL. Ionomycin was dissolved in DMSO at a concentration of 1 mmol/L. Experiments demonstrated that …
Number of citations: 39 ashpublications.org
DB Nguyen, L Wagner-Britz, S Maia, P Steffen… - Cellular physiology and …, 2011 - karger.com
… Cells were treated with lysophosphatidic acid (LPA), 4-bromo-A23187, or phorbol-12 … ) by LPA, 4-bromo-A23187, and PMA; (ii) PKC activation by LPA and PMA; and (iii) enhanced …
Number of citations: 130 karger.com
EN Dedkova, AA Alovskaya… - Biochemistry …, 1999 - europepmc.org
… The abilities of three calcium ionophores (A23187, 4-bromo-A23187, and ionomycin) to … A23187 (0.05-2 microM) and ionomycin (0.001-0.5 microM) but not 4-bromo-A23187 amplified 3-…
Number of citations: 8 europepmc.org

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